molecular formula C21H15Cl2N5O2 B14124972 (E)-1-(3,4-dichlorophenyl)-3-(2-oxo-3-(pyridin-3-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea

(E)-1-(3,4-dichlorophenyl)-3-(2-oxo-3-(pyridin-3-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Cat. No.: B14124972
M. Wt: 440.3 g/mol
InChI Key: UQUNFTJZIBQOFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(3,4-dichlorophenyl)-3-(2-oxo-3-(pyridin-3-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3,4-dichlorophenyl)-3-(2-oxo-3-(pyridin-3-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea typically involves multi-step organic reactions

    Preparation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Pyridin-3-ylmethyl Group: The pyridin-3-ylmethyl group can be introduced via nucleophilic substitution reactions.

    Formation of Urea Linkage: The final step involves the reaction of the intermediate with an isocyanate or carbodiimide to form the urea linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3,4-dichlorophenyl)-3-(2-oxo-3-(pyridin-3-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline oxides, while reduction may produce quinazoline amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(3,4-dichlorophenyl)-3-(2-oxo-3-(pyridin-3-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

Biology

In biology, this compound may exhibit various biological activities, such as antimicrobial, antifungal, or anticancer properties. It can be used in the development of new therapeutic agents.

Medicine

In medicine, this compound can be investigated for its potential as a drug candidate. Its pharmacological properties, such as binding affinity to specific receptors or enzymes, can be studied.

Industry

In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-1-(3,4-dichlorophenyl)-3-(2-oxo-3-(pyridin-3-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea depends on its specific application. For example, if it is used as an antimicrobial agent, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. If used as an anticancer agent, it may induce apoptosis in cancer cells by targeting specific molecular pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (E)-1-(3,4-dichlorophenyl)-3-(2-oxo-3-(pyridin-3-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea include other urea derivatives with quinazoline or pyridine moieties. Examples include:

  • 1-(3,4-dichlorophenyl)-3-(2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
  • 1-(3,4-dichlorophenyl)-3-(2-oxo-3-(pyridin-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique biological or chemical properties compared to other similar compounds.

Properties

Molecular Formula

C21H15Cl2N5O2

Molecular Weight

440.3 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea

InChI

InChI=1S/C21H15Cl2N5O2/c22-16-8-7-14(10-17(16)23)25-20(29)27-19-15-5-1-2-6-18(15)26-21(30)28(19)12-13-4-3-9-24-11-13/h1-11H,12H2,(H2,25,27,29)

InChI Key

UQUNFTJZIBQOFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N(C(=O)N=C2C=C1)CC3=CN=CC=C3)NC(=O)NC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.